molecular formula C10H9FN2O2 B11893497 Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate

Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate

Cat. No.: B11893497
M. Wt: 208.19 g/mol
InChI Key: URDGMWGYGMACCF-UHFFFAOYSA-N
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Description

Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family This compound is characterized by the presence of a fluorine atom at the 6th position and an ethyl ester group at the 3rd position of the imidazo[1,5-A]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, resulting in the formation of the imidazo[1,5-A]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ester group or other functional groups.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the imidazo[1,5-A]pyridine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate: This compound has a similar structure but with a chlorine atom instead of fluorine.

    Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate: This compound features a bromine atom at the 6th position.

    Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate: This is a closely related compound with a different ring fusion pattern.

The uniqueness of this compound lies in its specific ring structure and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

ethyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-12-5-8-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3

InChI Key

URDGMWGYGMACCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=C(C=C2)F

Origin of Product

United States

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